![molecular formula C21H25N7O B11025005 7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11025005.png)
7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes pyrimidine and pyrrolidine rings, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step reactions that include the formation of pyrimidine and pyrrolidine rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of POCl3 and DBU has been reported to facilitate the formation of azacycles, which are integral to the structure of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ambient catalyst-free conditions using inexpensive reagents.
Substitution: The use of strong bases or acids to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine and pyrrolidine derivatives .
Scientific Research Applications
7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. Docking analyses suggest that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility as a scaffold allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines: These compounds share a similar pyrimidine ring structure and have been investigated for their antiviral properties.
Pyrrolidine Alkaloids: These compounds are structurally related and have shown promise in pharmacotherapy.
1-Methyl-2-pyrrolidinone: This compound is used as an analytical standard and shares the pyrrolidine ring structure.
Uniqueness
What sets 7-[4-METHYL-2-(1-PYRROLIDINYL)-5-PYRIMIDINYL]-2-PIPERIDINOPYRIDO[2,3-D]PYRIMIDIN-4(3H)-ONE apart is its unique combination of pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H25N7O |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N7O/c1-14-16(13-22-20(23-14)27-11-5-6-12-27)17-8-7-15-18(24-17)25-21(26-19(15)29)28-9-3-2-4-10-28/h7-8,13H,2-6,9-12H2,1H3,(H,24,25,26,29) |
InChI Key |
YVZZYZXVBJBYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC3=C(C=C2)C(=O)NC(=N3)N4CCCCC4)N5CCCC5 |
Origin of Product |
United States |
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